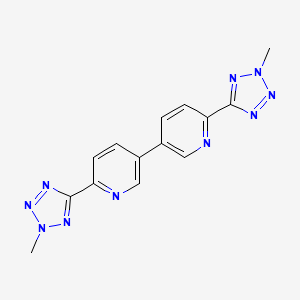
6,6'-Bis(2-methyl-2H-tetrazol-5-yl)-3,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine is a complex organic compound characterized by its bipyridine core and tetrazole substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine typically involves the reaction of 3,3’-bipyridine with 2-methyl-2H-tetrazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The tetrazole rings can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without tetrazole substituents.
4,4’-Bis(2-methyl-2H-tetrazol-5-yl)-2,2’-bipyridine: A similar compound with tetrazole groups at different positions.
6,6’-Bis(1H-tetrazol-5-yl)-3,3’-bipyridine: A related compound with different tetrazole substituents.
Uniqueness
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
2095840-91-6 |
|---|---|
分子式 |
C14H12N10 |
分子量 |
320.31 g/mol |
IUPAC名 |
2-(2-methyltetrazol-5-yl)-5-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C14H12N10/c1-23-19-13(17-21-23)11-5-3-9(7-15-11)10-4-6-12(16-8-10)14-18-22-24(2)20-14/h3-8H,1-2H3 |
InChIキー |
HQSQSDPIMOTCJP-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=NN(N=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
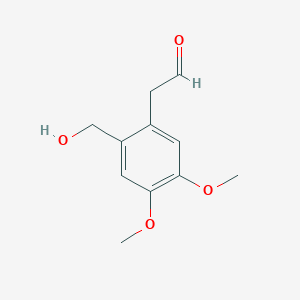
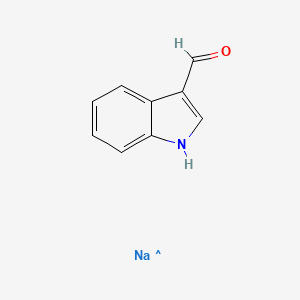
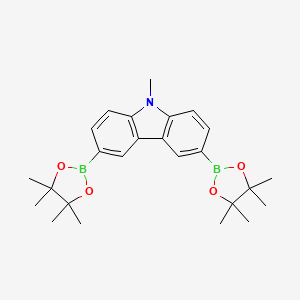
![ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B12337960.png)

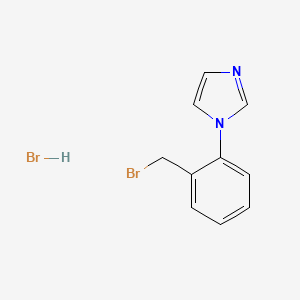
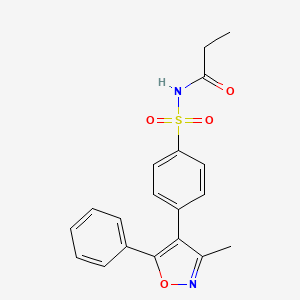
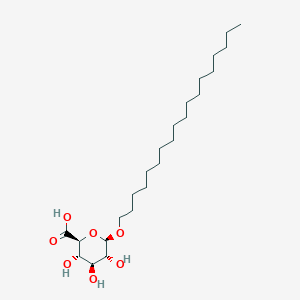
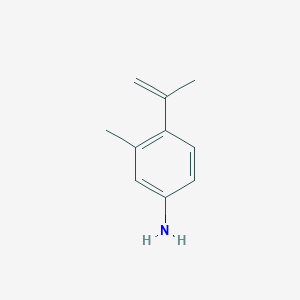
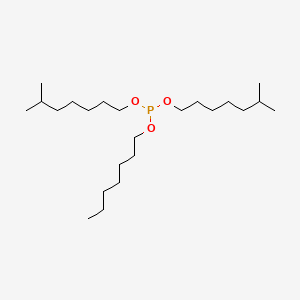
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
